molecular formula C16H10N4OS B2355994 N-(1,3-benzothiazol-2-yl)quinoxaline-6-carboxamide CAS No. 881438-39-7

N-(1,3-benzothiazol-2-yl)quinoxaline-6-carboxamide

Cat. No. B2355994
CAS RN: 881438-39-7
M. Wt: 306.34
InChI Key: QYHISYIWUURHJN-UHFFFAOYSA-N
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Description

“N-(1,3-benzothiazol-2-yl)quinoxaline-6-carboxamide” is a chemical compound with the molecular formula C16H10N4OS . It is a derivative of benzothiazole, a bicyclic heterocyclic compound that is present in a wide variety of synthetic and natural products .


Synthesis Analysis

The synthesis of N-(1,3-benzothiazol-2-yl)quinoxaline-6-carboxamide and its derivatives often involves hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis . The synthesis is typically carried out under relatively milder reaction conditions using dimethyl formamide as a solvent .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring attached to a quinoxaline moiety via an amide linkage . The compound has an average mass of 306.342 Da and a mono-isotopic mass of 306.057526 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(1,3-benzothiazol-2-yl)quinoxaline-6-carboxamide include condensation, cyclization, and substitutions reactions . The reactions are often facilitated by catalysts and involve the use of various organic materials .


Physical And Chemical Properties Analysis

The compound is a white powder with a melting point of 176–178 °C . It has a specific Rf value of 0.59 when analyzed using ethyl acetate/n-hexane as the solvent system .

Mechanism of Action

While the specific mechanism of action for this compound is not explicitly mentioned in the search results, benzothiazole derivatives are known to exhibit diverse biological activities such as antimicrobial, antifungal, antitubercular, analgesic, and anti-inflammatory activities .

Future Directions

The future directions for the research and development of N-(1,3-benzothiazol-2-yl)quinoxaline-6-carboxamide and its derivatives could involve further exploration of their pharmacological activities. For instance, their potential as anti-tubercular compounds is being investigated . Additionally, the development of more efficient synthesis methods and the study of their mechanism of action could also be areas of future research .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)quinoxaline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4OS/c21-15(10-5-6-11-13(9-10)18-8-7-17-11)20-16-19-12-3-1-2-4-14(12)22-16/h1-9H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHISYIWUURHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC4=NC=CN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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